

Spectroscopic Analysis of 4-Bromophenoxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromophenoxyacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **4-Bromophenoxyacetic acid**. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. This document summarizes key quantitative NMR data, outlines experimental protocols, and provides visualizations to aid in the interpretation of the spectroscopic information.

Core Spectroscopic Data

The structural elucidation of **4-Bromophenoxyacetic acid** is critically supported by ^1H and ^{13}C NMR spectroscopy. The following tables summarize the chemical shifts (δ) for the key protons and carbons in the molecule. This data is derived from the analysis of the compound in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for 4-Bromophenoxyacetic Acid

Protons	Chemical Shift (δ , ppm)	Multiplicity
Methylene (-OCH ₂ -)	4.59	Singlet
Aromatic (H-4, H-4')	6.79 - 6.83	Multiplet
Aromatic (H-5, H-5')	7.37 - 7.41	Multiplet

Table 2: ^{13}C NMR Spectroscopic Data for 4-Bromophenoxyacetic Acid

Carbon Atom	Chemical Shift (δ , ppm)
Carboxylic Acid (C=O)	173.0
Methylene (-OCH ₂ -)	65.7
Aromatic (C-3)	157.1
Aromatic (C-4, C-4')	116.3
Aromatic (C-5, C-5')	132.2
Aromatic (C-6)	114.5

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following provides a general methodology for the preparation of samples and the operation of the NMR spectrometer, based on standard practices.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **4-Bromophenoxyacetic acid**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

NMR Spectrometer Operation

- Instrumentation: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.[\[1\]](#)
- Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
- Acquisition of ^1H NMR Spectrum:
 - A standard single-pulse experiment is typically used.
 - Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
- Acquisition of ^{13}C NMR Spectrum:
 - A proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.
 - Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required compared to ^1H NMR.
 - The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **4-Bromophenoxyacetic acid** with the numbering of the carbon atoms, which corresponds to the assignments in the ^{13}C NMR data table.

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References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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